Predicted Lipophilicity (ClogP) Advantage Over Non‑Fluorinated Analogs
The target compound exhibits a predicted ClogP of approximately 5.2, calculated using the AlogPS 2.1 consensus method [1]. In a pairwise comparison, the direct non‑fluorinated analog N-(4-phenoxyphenyl)-3-phenylacrylamide (replacement of 4‑OCF3 by H) shows a predicted ClogP of 4.0, while the OCH3 analog N-(4-phenoxyphenyl)-3-(4-methoxyphenyl)acrylamide yields a ClogP of 4.4. Both substitutions would substantially reduce membrane permeability and intracellular target engagement in a cellular context [2][3].
| Evidence Dimension | Predicted octanol‑water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 5.2 (AlogPS 2.1 consensus) |
| Comparator Or Baseline | N-(4-phenoxyphenyl)-3-phenylacrylamide: ClogP ≈ 4.0; N-(4-phenoxyphenyl)-3-(4-methoxyphenyl)acrylamide: ClogP ≈ 4.4 |
| Quantified Difference | ΔClogP = +1.2 vs. H analog; ΔClogP = +0.8 vs. OCH3 analog |
| Conditions | In silico prediction using AlogPS 2.1; neutral species at pH 7.4 |
Why This Matters
In cell‑based screening cascades the target compound's higher predicted ClogP is expected to translate into a 3‑ to 10‑fold improvement in passive membrane permeability relative to the non‑fluorinated or methoxy analogs, an important consideration when procuring compounds for cellular target engagement studies.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19(6), 453–463. (AlogPS 2.1 predictions via VCCLAB). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
